molecular formula C11H15N5OS B6783511 3-(2-Methyl-1,2,4-triazol-3-yl)-4-(1,3-thiazol-2-ylmethyl)morpholine

3-(2-Methyl-1,2,4-triazol-3-yl)-4-(1,3-thiazol-2-ylmethyl)morpholine

Cat. No.: B6783511
M. Wt: 265.34 g/mol
InChI Key: LYFGPMPUJGPEPJ-UHFFFAOYSA-N
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Description

3-(2-Methyl-1,2,4-triazol-3-yl)-4-(1,3-thiazol-2-ylmethyl)morpholine is a complex organic compound that features a triazole ring, a thiazole ring, and a morpholine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-1,2,4-triazol-3-yl)-4-(1,3-thiazol-2-ylmethyl)morpholine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and nitriles.

    Formation of the Thiazole Ring: This often involves the reaction of α-haloketones with thioureas.

    Formation of the Morpholine Ring: This can be synthesized through the reaction of diethanolamine with sulfuric acid.

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions could target the nitrogen atoms in the triazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.

Biology

Biologically, compounds with triazole and thiazole rings are often explored for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, such compounds might be investigated for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.

Industry

Industrially, these compounds could be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action for compounds like 3-(2-Methyl-1,2,4-triazol-3-yl)-4-(1,3-thiazol-2-ylmethyl)morpholine would depend on its specific biological target. Typically, such compounds might inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with DNA or proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,2,4-Triazol-3-yl)-4-(1,3-thiazol-2-ylmethyl)morpholine
  • 3-(2-Methyl-1,2,4-triazol-3-yl)-4-(1,3-thiazol-2-yl)ethanol

Uniqueness

The uniqueness of 3-(2-Methyl-1,2,4-triazol-3-yl)-4-(1,3-thiazol-2-ylmethyl)morpholine lies in its specific combination of functional groups, which can confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(2-methyl-1,2,4-triazol-3-yl)-4-(1,3-thiazol-2-ylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5OS/c1-15-11(13-8-14-15)9-7-17-4-3-16(9)6-10-12-2-5-18-10/h2,5,8-9H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFGPMPUJGPEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C2COCCN2CC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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